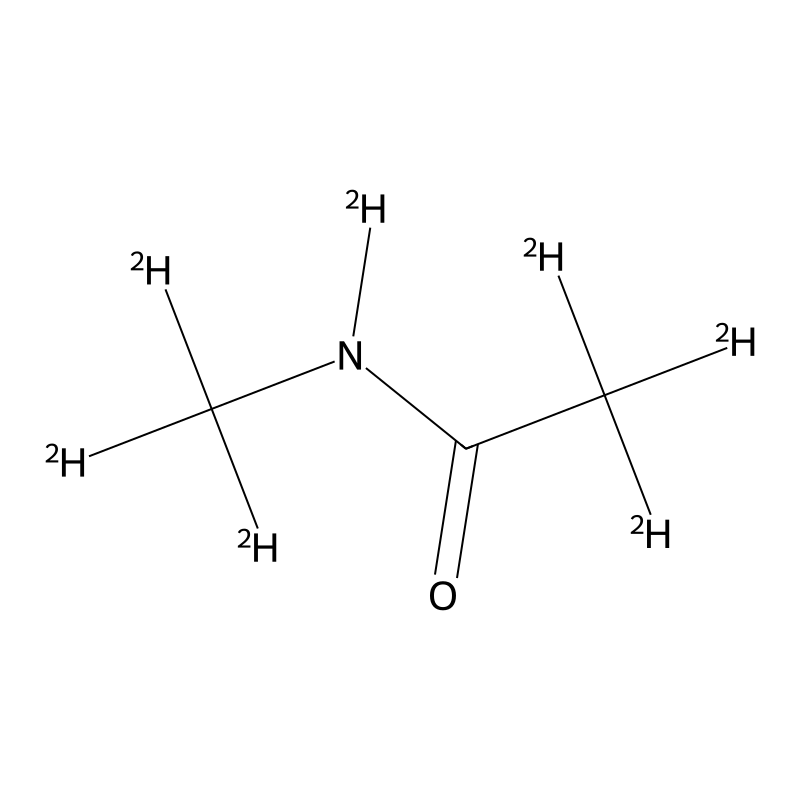

N-Methylacetamide-d7

Content Navigation

Problem: Unlabeled N-methylacetamide introduces interfering 1H signals and HDX artifacts in peptide bond studies.

Solution: N-Methylacetamide-d7 (≥98 atom % D) provides a silent NMR matrix and a distinct +7 Da MS shift for exact internal standardization.

- Achieves interference-free 1H NMR without solvent suppression.

- Enables precise LC-MS quantitation with complete resolution from natural isotopic envelope.

- Stable for kinetic studies, preventing isotopic scrambling.

- Density 1.05 g/mL at 25°C; ideal for computational benchmarking.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

N-Methylacetamide-d7 (CAS 3669-74-7) is the fully deuterated isotopologue of N-methylacetamide, serving as a foundational minimalist model for the peptide bond (–CO–NH–) in structural and analytical chemistry. Featuring a guaranteed isotopic purity of ≥98 atom % D, this compound provides a magnetically silent background for nuclear magnetic resonance (NMR) spectroscopy and a distinct mass shift (M+7) for mass spectrometry . With a melting point of 26-28 °C, it handles similarly to standard NMA but offers shifted physical properties, including a higher density of 1.05 g/mL at 25 °C . These quantifiable attributes make NMA-d7 a specific procurement choice for researchers requiring interference-free background profiling, precise internal standardization, and high-fidelity molecular dynamics modeling of peptide linkages.

Research Fit

Substituting N-Methylacetamide-d7 with unlabeled N-methylacetamide or partially deuterated variants (such as NMA-d6) introduces critical analytical interferences that compromise experimental reproducibility. Unlabeled NMA possesses strong 1H NMR signals—specifically a broad N-H singlet and distinct methyl peaks—that obscure solute signals and overlap with native peptide Amide bands in vibrational spectroscopy . While partially deuterated NMA-d6 eliminates the methyl proton signals, it retains the highly exchangeable N-H proton, leading to isotopic scrambling and hydrogen-deuterium exchange (HDX) artifacts in aqueous or protic environments . For rigorous structural biology and kinetic studies, only the fully deuterated NMA-d7 ensures a completely silent background and stable isotopic profile, preventing the need for complex solvent-suppression techniques.

Substitution Risk

Mass shift mismatch

Using a +1 or +3 isotopologue may cause isotopic crosstalk and compromise quantitative accuracy.

Isotopic purity variability

Lower enrichment levels can elevate background signal and increase the lower limit of quantification.

Metabolic resistance differences

Partial deuteration may not replicate the metabolic stability observed with perdeuterated NMA-d7 in enzymatic assays.

Complete 1H NMR Signal Suppression

Unlabeled N-methylacetamide presents strong 1H NMR signals, including a broad N-H singlet and distinct methyl doublets/singlets, which obscure solute signals in structural studies . N-Methylacetamide-d7 (≥98 atom % D) eliminates this proton background, providing a magnetically silent matrix . This allows for the unambiguous assignment of interacting peptide signals without the need for complex solvent-suppression pulse sequences.

| Evidence Dimension | 1H NMR Signal Interference |

| Target Compound Data | NMA-d7: ≥98 atom % D (magnetically silent background) |

| Comparator Or Baseline | Unlabeled NMA: Strong N-H and C-H proton signals |

| Quantified Difference | Near-total (≥98%) suppression of native proton signals |

| Conditions | 1H NMR profiling of peptide interactions |

Eliminates solvent peak overlap, enabling precise assignment of solute or interacting peptide signals in complex mixtures.

Quantitative Mass Shift in Mass Spectrometry

For quantitative LC-MS/GC-MS workflows, internal standards must be easily distinguishable from endogenous molecules. N-Methylacetamide-d7 provides a precise M+7 mass shift (MW 80.14 g/mol) compared to unlabeled NMA (MW 73.09 g/mol) , . This +7 Da difference ensures that the isotopic tracer does not overlap with the natural isotopic envelope of the unlabeled compound, enabling highly accurate quantification in pharmacokinetic and metabolomic assays.

| Evidence Dimension | Molecular Mass / MS Tracer Shift |

| Target Compound Data | NMA-d7: 80.14 g/mol (M+7 shift) |

| Comparator Or Baseline | Unlabeled NMA: 73.09 g/mol |

| Quantified Difference | +7.05 Da mass shift |

| Conditions | LC-MS/GC-MS quantitative analysis |

Ensures the internal standard is completely resolved from the natural isotopic envelope of the target analyte, preventing quantification errors.

Density Shift for Solvation and Volumetric Handling

The complete deuteration of N-methylacetamide significantly alters its bulk physical properties, which is critical for precise volumetric handling and solvation modeling. N-Methylacetamide-d7 exhibits a density of 1.05 g/mL at 25 °C , compared to 0.957 g/mL for unlabeled NMA . This ~9.7% increase in density, driven by the kinetic isotope effect and mass substitution, must be accounted for in molecular dynamics (MD) simulations and liquid handling workflows when modeling peptide-water hydrogen bond competitions.

| Evidence Dimension | Liquid Density at 25 °C |

| Target Compound Data | NMA-d7: 1.05 g/mL |

| Comparator Or Baseline | Unlabeled NMA: 0.957 g/mL |

| Quantified Difference | ~9.7% increase in density |

| Conditions | Standard laboratory conditions (25 °C) |

Provides precise physicochemical parameters necessary for accurate volumetric handling and high-fidelity molecular dynamics simulations of peptide environments.

Prevention of Isotopic Scrambling via Full Deuteration

When using partially deuterated models like N-Methylacetamide-d6, the retained N-H proton remains highly exchangeable in protic solvents, leading to isotopic scrambling and hydrogen-deuterium exchange (HDX) artifacts. N-Methylacetamide-d7 replaces this labile proton with deuterium, ensuring complete isotopic stability of the model compound in D2O or other deuterated matrices . This preserves the integrity of kinetic and structural assays by preventing unwanted proton exchange.

| Evidence Dimension | Labile/Exchangeable Protons |

| Target Compound Data | NMA-d7: 0 exchangeable protons (Fully deuterated) |

| Comparator Or Baseline | NMA-d6: 1 highly exchangeable N-H proton |

| Quantified Difference | 100% elimination of labile N-H protons |

| Conditions | Solvation in protic or deuterated aqueous environments |

Prevents confounding exchange artifacts during kinetic and structural studies, ensuring the isotopic label remains stable throughout the experiment.

Mass Spectrometry Internal Standardization

Leveraging its precise +7 Da mass shift compared to unlabeled NMA, NMA-d7 serves as an exact internal standard for LC-MS and GC-MS workflows, ensuring complete resolution from the natural isotopic envelope of target analytes during pharmacokinetic profiling.

Interference-Free NMR Structural Biology

Due to its ≥98 atom % D isotopic purity, NMA-d7 provides a magnetically silent solvent matrix, allowing researchers to unambiguously assign interacting peptide signals in 1H NMR without the need for complex solvent-suppression techniques .

Molecular Dynamics and Solvation Modeling

The distinct density (1.05 g/mL) and complete lack of exchangeable protons make NMA-d7 an accurate benchmark molecule for validating computational models of peptide-water hydrogen bond competitions, preventing HDX artifacts associated with partially deuterated models like NMA-d6 .

Application Fit

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Explore Compound Types